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Compound of Interest

2-Chloro-6-
Compound Name:
trifluoromethylbenzothiazole

Cat. No.: B068386

An In-Depth Technical Guide to the Physical Characteristics of 2-Chloro-6-
trifluoromethylbenzothiazole

Abstract: This technical guide provides a comprehensive examination of the core physical and
spectroscopic characteristics of 2-Chloro-6-trifluoromethylbenzothiazole (CAS No. 159870-
86-7). Designed for researchers, medicinal chemists, and drug development scientists, this
document synthesizes key data points with the underlying scientific principles and standard
methodologies for their determination. The guide details the compound's physicochemical
properties, offers an analysis of its spectroscopic signature, and provides actionable, field-
proven protocols for empirical validation.

Introduction to 2-Chloro-6-
trifluoromethylbenzothiazole

2-Chloro-6-trifluoromethylbenzothiazole is a halogenated heterocyclic compound that
serves as a critical building block in organic synthesis. Its unique structure, featuring a
benzothiazole core substituted with a reactive chloro group and an electron-withdrawing
trifluoromethyl group, makes it a valuable intermediate in the development of novel
pharmaceutical agents and agrochemicals.[1][2] Accurate characterization of its physical
properties is paramount for its effective use in reaction design, process scale-up, and quality
control.
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Key ldentifiers:

IUPAC Name: 2-chloro-6-(trifluoromethyl)-1,3-benzothiazole[3]

CAS Number: 159870-86-7[3][4][5][6]

Molecular Formula: CsH3sCIF3NS

SMILES: C1=CC2=C(C=C1C(F)(F)F)SC(=N2)CI[3]

Section 1: Physicochemical Properties

The macroscopic behavior and handling requirements of a compound are dictated by its
fundamental physicochemical properties. The data for 2-Chloro-6-
trifluoromethylbenzothiazole are summarized below.

Property Value Source(s)
Molecular Weight 237.61 g/mol Calculated
Appearance Off-white to light brown solid [5]
Boiling Point 258 °C [5]
Density 1.566 g/cm3 (Predicted) [5]
Flash Point 110 °C [5]
pKa -1.65 + 0.10 (Predicted) [5]

N Store under inert gas (Nitrogen
Storage Conditions [51I7]
or Argon) at 2-8°C

Discussion of Properties:

The compound presents as an off-white to light brown solid at room temperature.[5] Its high
boiling point of 258°C is indicative of strong intermolecular forces, likely dipole-dipole
interactions arising from the polar C-ClI, C-F, and thiazole ring bonds. The recommended
storage condition at 2-8°C under an inert atmosphere suggests that the compound may be
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sensitive to moisture, oxidation, or thermal degradation over time.[5] This precaution is critical
for maintaining sample purity and ensuring reproducibility in synthetic applications.

Section 2: Spectroscopic Profile for Structural
Elucidation

Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. The following
data are instrumental in confirming the identity and purity of 2-Chloro-6-
trifluoromethylbenzothiazole.

e H NMR (Proton Nuclear Magnetic Resonance): In a CDClIs solvent, the proton NMR
spectrum shows signals in the aromatic region, specifically a multiplet at  8.10-8.05 ppm
(2H) and a doublet at d 7.74 ppm (1H).[5][6] This pattern is consistent with the three protons
on the substituted benzene ring of the benzothiazole core.

e LC-MS (Liquid Chromatography-Mass Spectrometry): Mass spectrometry data shows a
molecular ion peak (MH+) at m/z 238.2.[5][6] This corresponds to the molecular weight of the
compound (237.61 g/mol ) plus a proton, confirming the compound's mass. The presence of
a chlorine atom would be expected to produce a characteristic M+2 isotopic peak at
approximately one-third the intensity of the main peak, providing further structural
confirmation.

Section 3: Standard Methodologies for Physical
Characterization

The trustworthiness of physical data hinges on the robustness of the methodologies used for its
determination. This section outlines standard, self-validating protocols for key characterization
experiments.

Melting Point Determination

Causality: The melting point is a definitive physical property that indicates the purity of a
crystalline solid. Impurities disrupt the crystal lattice, typically causing a depression and
broadening of the melting point range. This protocol uses a calibrated digital apparatus for
accuracy.
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Protocol:

Sample Preparation: A small quantity of the dry, crystalline 2-Chloro-6-
trifluoromethylbenzothiazole is finely powdered. The powder is packed into a capillary
tube to a height of 2-3 mm.

Instrument Calibration: The digital melting point apparatus is calibrated using certified
standards (e.g., caffeine, vanillin) with known melting points that bracket the expected range
of the sample.

Measurement: The capillary tube is placed in the heating block of the apparatus. The
temperature is ramped up rapidly to approximately 15-20°C below the expected melting
point.

Observation: The ramp rate is then reduced to 1-2°C per minute to allow for thermal
equilibrium. The temperature at which the first drop of liquid appears (onset) and the
temperature at which the entire solid mass becomes liquid (clear point) are recorded as the
melting range.

Validation: The experiment is repeated two more times. The reported melting point should be
a narrow, reproducible range.
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Caption: Workflow for Melting Point Determination.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy probes the chemical environment of magnetically active nuclei

(like *H) within a molecule. The chemical shift, multiplicity, and integration of peaks provide a

detailed map of the molecular structure. The choice of a deuterated solvent (e.g., CDCI3) is

critical to avoid overwhelming the signal of the analyte.

Protocol:

Sample Preparation: Approximately 5-10 mg of 2-Chloro-6-trifluoromethylbenzothiazole is
accurately weighed and dissolved in ~0.7 mL of deuterated chloroform (CDCIs) containing a
known internal standard, such as tetramethylsilane (TMS).[8]

Instrument Setup: The NMR spectrometer is tuned and shimmed to ensure a homogeneous
magnetic field, which is essential for high-resolution spectra.

Data Acquisition: A standard *H NMR experiment is performed. Key parameters include the
number of scans (typically 16-32 for sufficient signal-to-noise), pulse angle, and relaxation
delay.[8]

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The
spectrum is then phased, baseline-corrected, and referenced to the TMS signal at 0.00 ppm.

Spectral Analysis: The chemical shifts (), integration values (proton count), and coupling
constants (J) of the signals are determined to confirm the structure.
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Caption: Workflow for *H NMR Spectroscopy Analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality: This hyphenated technique first separates the components of a mixture by liquid
chromatography and then determines their mass-to-charge ratio (m/z) by mass spectrometry. It
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is exceptionally sensitive and provides definitive molecular weight information.
Protocol:

o Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent,
typically a mixture of acetonitrile and water, and filtered through a 0.22 um syringe filter to
remove particulates.

o Chromatography: The sample is injected into an LC system equipped with a C18 reverse-
phase column. A gradient elution method (e.g., increasing acetonitrile concentration in water)
is used to separate the analyte from any impurities.

« lonization: As the analyte elutes from the column, it enters the mass spectrometer’s ion
source. Electrospray ionization (ESI) is a common "soft" ionization technique that protonates
the molecule, typically forming the [M+H]* ion, without causing significant fragmentation.[8]

e Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-
flight analyzer), which separates them based on their m/z ratio.

o Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to
the molecular ion [M+H]*, confirming the molecular weight of 2-Chloro-6-
trifluoromethylbenzothiazole.[5][6]
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Caption: Workflow for LC-MS Analysis.

Section 4: Safety and Handling

While a full safety profile is beyond the scope of this guide, it is imperative to handle 2-Chloro-
6-trifluoromethylbenzothiazole with appropriate care. Users must consult the Safety Data
Sheet (SDS) before handling.[4][7][9] Standard personal protective equipment (PPE), including
gloves, safety glasses, and a lab coat, should be worn at all times.[7] All manipulations should
be performed in a well-ventilated fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Physical characteristics of 2-Chloro-6-
trifluoromethylbenzothiazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b068386#physical-characteristics-of-2-chloro-6-
trifluoromethylbenzothiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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